4-Chloro-2-(phenylethynyl)aniline
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Overview
Description
4-Chloro-2-(phenylethynyl)aniline is an organic compound with the molecular formula C14H10ClN. It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by a chlorine atom and a phenylethynyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(phenylethynyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and phenylacetylene.
Reaction Conditions: A palladium-catalyzed coupling reaction, such as the Sonogashira coupling, is employed. This reaction is carried out in the presence of a base (e.g., triethylamine) and a palladium catalyst (e.g., palladium(II) acetate) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(phenylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-Chloro-2-(phenylethynyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and advanced materials
Mechanism of Action
The mechanism of action of 4-Chloro-2-(phenylethynyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
4-Chloroaniline: Similar structure but lacks the phenylethynyl group.
2-Phenylethynylaniline: Similar structure but lacks the chlorine atom.
4-Chloro-2-nitroaniline: Contains a nitro group instead of the phenylethynyl group.
Uniqueness: 4-Chloro-2-(phenylethynyl)aniline is unique due to the presence of both the chlorine atom and the phenylethynyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-(2-phenylethynyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMNQMVRAKHPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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